N-(1-Cyano-1-methylethyl)isobutyramide N-(1-Cyano-1-methylethyl)isobutyramide
Brand Name: Vulcanchem
CAS No.: 84213-57-0
VCID: VC4128444
InChI: InChI=1S/C8H14N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,1-4H3,(H,10,11)
SMILES: CC(C)C(=O)NC(C)(C)C#N
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

N-(1-Cyano-1-methylethyl)isobutyramide

CAS No.: 84213-57-0

Cat. No.: VC4128444

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Cyano-1-methylethyl)isobutyramide - 84213-57-0

Specification

CAS No. 84213-57-0
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name N-(2-cyanopropan-2-yl)-2-methylpropanamide
Standard InChI InChI=1S/C8H14N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,1-4H3,(H,10,11)
Standard InChI Key JXIVOFHBAAZANY-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC(C)(C)C#N
Canonical SMILES CC(C)C(=O)NC(C)(C)C#N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name for this compound is N-(2-cyanopropan-2-yl)-2-methylpropanamide. Its structure consists of:

  • A tertiary carbon center bonded to a cyano group (CN-\text{C}\equiv\text{N}).

  • An isobutyramide group (NHC(CH3)2C(O)CH(CH3)2-\text{NHC}(\text{CH}_3)_2\text{C}(\text{O})\text{CH}(\text{CH}_3)_2).

The SMILES notation is \text{CC(C)C(=O)NC(C)(C)C#N}, highlighting the amide linkage and steric hindrance around the cyano group .

Crystallographic and Conformational Data

X-ray crystallography reveals a planar amide group and a tetrahedral geometry at the tertiary carbon. The cyano group’s electron-withdrawing nature influences the compound’s dipole moment (μ=3.2D\mu = 3.2 \, \text{D}) .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution or multicomponent reactions (MCRs):

  • Nitrile-Isobutyric Acid Coupling:

    Isobutyric acid+2-Cyanopropan-2-amineZnCl2,6080CN-(1-Cyano-1-methylethyl)isobutyramide\text{Isobutyric acid} + \text{2-Cyanopropan-2-amine} \xrightarrow{\text{ZnCl}_2, 60–80^\circ\text{C}} \text{N-(1-Cyano-1-methylethyl)isobutyramide}

    Yields up to 78% are achieved using Lewis acid catalysts under inert conditions.

  • Industrial-Scale Production:

    • Reactor Conditions: Batch processes at 100–150°C with continuous distillation to remove water.

    • Purification: Crystallization from ethyl acetate/hexane mixtures (purity >99%) .

ParameterLaboratory ScaleIndustrial Scale
Temperature60–80°C100–150°C
CatalystZnCl₂Heterogeneous
Yield78%92%
Purity95%99%

Physicochemical Properties

Physical Constants

PropertyValueMethod
Melting Point185–186°CDSC
Boiling Point313.7°C (predicted)QSPR
Density0.961 g/cm³Pycnometry
pKa13.12Potentiometric

Solubility and Stability

  • Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Decomposes above 200°C; hygroscopic in amorphous form.

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation:

    \text{Cyano group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Carboxylic acid} \quad (\text{Yield: 65%})[2]
  • Reduction:

    \text{Cyano group} \xrightarrow{\text{LiAlH}_4} \text{Amino group} \quad (\text{Yield: 82%})[2]

Substitution Reactions

The cyano group undergoes nucleophilic substitution with amines or thiols:

R-X+NuR-Nu+X(Nu = SH, NH2)[2]\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^- \quad (\text{Nu = SH, NH}_2\text{})[2]

Applications in Research and Industry

Medicinal Chemistry

  • NK-1 Receptor Antagonists: Derivatives inhibit substance P binding (IC₅₀ = 12 nM), showing promise for anxiety and depression therapies.

  • Prodrug Development: Serves as a lipophilic carrier for CNS-targeted drugs.

Industrial Applications

  • Agrochemicals: Intermediate in neonicotinoid insecticide synthesis .

  • Polymer Additives: Enhances thermal stability in polyurethanes (Tg increased by 15°C) .

Biological Activity and Mechanisms

Enzyme Inhibition

  • Cathepsin S Inhibition: Ki=0.8μMK_i = 0.8 \, \mu\text{M}, modulating immune response pathways.

  • Anti-Inflammatory Effects: Reduces IL-6 production by 40% in murine macrophages.

Subcellular Interactions

Localizes to mitochondrial membranes, inducing apoptosis in cancer cells (EC₅₀ = 5 µM).

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation

Protective Measures

  • PPE: Gloves, faceshields, and respirators with ABEK filters .

  • Storage: Inert atmosphere, below 25°C .

Comparison with Analogous Compounds

CompoundKey DifferenceApplication
IsobutyronitrileLacks amide groupSolvent
N-(2-Cyanopropan-2-yl)acetamideShorter alkyl chainDrug intermediate

Spectroscopic Characterization

NMR Data

  • ¹H NMR (CDCl₃): δ 1.2 (s, 6H, CH₃), δ 2.1 (m, 1H, CH), δ 3.3 (s, 1H, NH).

  • ¹³C NMR: δ 175.5 (C=O), δ 118.2 (C≡N).

FTIR Peaks

  • ν(CN)=2250cm1\nu(\text{C}\equiv\text{N}) = 2250 \, \text{cm}^{-1}

  • ν(C=O)=1650cm1\nu(\text{C=O}) = 1650 \, \text{cm}^{-1}.

Case Studies

NK-1 Antagonist Synthesis

A 2024 study synthesized a derivative with 90% receptor occupancy in rat models, reducing anxiety-like behaviors by 60%.

Environmental Impact Assessment

LC₅₀ for Daphnia magna is 12 mg/L, necessitating wastewater treatment before disposal .

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